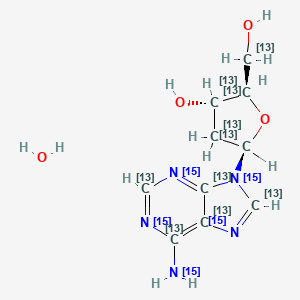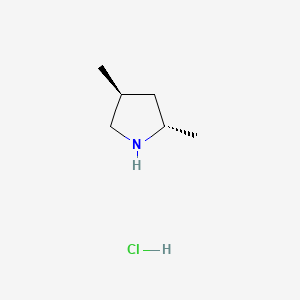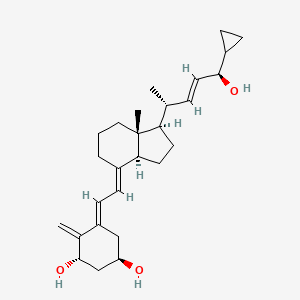
Benzene, 1-(butylthio)-4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(butylthio)-4-fluoro-: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a butylthio group at the 1-position and a fluorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(butylthio)-4-fluoro- typically involves the introduction of the butylthio group and the fluorine atom onto the benzene ring through electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group. Subsequently, the thiol group can be introduced via a nucleophilic substitution reaction. The fluorine atom is then introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods: Industrial production of Benzene, 1-(butylthio)-4-fluoro- may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and minimize by-products. Safety measures are also crucial due to the hazardous nature of some reagents used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-(butylthio)-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the butylthio group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the butylthio group can be replaced by other substituents using appropriate reagents and conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated benzene, butylbenzene.
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-(butylthio)-4-fluoro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: Research is ongoing to explore the potential biological activities of Benzene, 1-(butylthio)-4-fluoro-. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced thermal stability or resistance to degradation .
Mecanismo De Acción
The mechanism of action of Benzene, 1-(butylthio)-4-fluoro- involves its interaction with molecular targets through its functional groups. The butylthio group can engage in nucleophilic or electrophilic interactions, while the fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
- Benzene, 1-(methylthio)-4-fluoro-
- Benzene, 1-(ethylthio)-4-fluoro-
- Benzene, 1-(propylthio)-4-fluoro-
Comparison: Compared to its analogs with shorter alkylthio groups, Benzene, 1-(butylthio)-4-fluoro- exhibits different physical and chemical properties due to the longer butyl chain. This can affect its solubility, boiling point, and reactivity. The presence of the fluorine atom also imparts unique electronic effects, making it distinct from non-fluorinated analogs .
Propiedades
Número CAS |
1649-99-6 |
|---|---|
Fórmula molecular |
C10H13FS |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-butylsulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C10H13FS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Clave InChI |
ZGWKCSFZAQBOHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)


![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)

![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)


